molecular formula C21H27N3O3 B5325893 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5325893
M. Wt: 369.5 g/mol
InChI Key: PAVJDLRXZBQBJJ-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C20H24N2O3. This compound is characterized by the presence of a benzylpiperazine moiety and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-18-8-9-19(20(14-18)27-2)22-21(25)16-24-12-10-23(11-13-24)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVJDLRXZBQBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Acylation Reaction: The benzylpiperazine is then subjected to an acylation reaction with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)methanone
  • **2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)ethanamide

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research domains.

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